Cas no 1208855-56-4 (1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane)
1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane Chemical and Physical Properties
Names and Identifiers
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- 1,4-bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane
- 2-chloro-5-[[4-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl]methyl]-1,3-thiazole
- 1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane
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- Inchi: 1S/C13H16Cl2N4S2/c14-12-16-6-10(20-12)8-18-2-1-3-19(5-4-18)9-11-7-17-13(15)21-11/h6-7H,1-5,8-9H2
- InChI Key: OBZCCHDYWKSTIL-UHFFFAOYSA-N
- SMILES: ClC1=NC=C(CN2CCCN(CC3=CN=C(S3)Cl)CC2)S1
Computed Properties
- Exact Mass: 362.019
- Monoisotopic Mass: 362.019
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 88.7
1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | MA-0857-1MG |
1,4-bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane |
1208855-56-4 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | MA-0857-5MG |
1,4-bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane |
1208855-56-4 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | MA-0857-10MG |
1,4-bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane |
1208855-56-4 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | MA-0857-50MG |
1,4-bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane |
1208855-56-4 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| Key Organics Ltd | MA-0857-100MG |
1,4-bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane |
1208855-56-4 | >90% | 100mg |
£110.00 | 2025-02-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00944702-1g |
1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane |
1208855-56-4 | 90% | 1g |
¥2401.0 | 2023-04-05 |
1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane
1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane (CAS No. 1208855-56-4): An Overview of a Promising Compound in Medicinal Chemistry
1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane (CAS No. 1208855-56-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of diazepanes, which are known for their diverse biological activities and pharmacological properties. The presence of the 2-chloro-1,3-thiazol-5-yl substituents on the diazepane ring imparts additional functionalities that enhance its biological activity and selectivity.
The chemical structure of 1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane is characterized by a seven-membered diazepane ring with two methyl groups substituted by 2-chloro-1,3-thiazol-5-yl moieties. This unique arrangement of functional groups contributes to the compound's stability and reactivity, making it a valuable candidate for various medicinal applications. The thiazole ring is known for its ability to form hydrogen bonds and π-stacking interactions, which can enhance the compound's binding affinity to specific protein targets.
Recent studies have highlighted the potential of 1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane in several therapeutic areas. One of the most promising applications is in the treatment of neurological disorders. Research has shown that this compound exhibits potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane can effectively inhibit the activation of microglia and astrocytes, thereby reducing neuroinflammation and protecting against neuronal damage.
In addition to its neuroprotective properties, 1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane has also shown promise in cancer research. Preclinical studies have indicated that this compound can selectively target cancer cells by disrupting specific signaling pathways involved in cell proliferation and survival. A notable study published in Cancer Research reported that 1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane exhibits potent antiproliferative effects against various cancer cell lines, including those resistant to conventional chemotherapy agents.
The pharmacokinetic properties of 1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a long half-life, making it suitable for chronic administration. Furthermore, the compound shows low toxicity and minimal side effects in preclinical models, which enhances its potential as a therapeutic agent.
The synthetic route for preparing 1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane has been well-established and optimized. The synthesis typically involves several steps, including the formation of the diazepane ring and subsequent functionalization with the thiazole moieties. A recent publication in the Tetrahedron Letters detailed an efficient and scalable synthetic method that yields high purity and yield of the final product. This method involves the use of mild reaction conditions and readily available starting materials, making it suitable for large-scale production.
In conclusion, 1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane (CAS No. 1208855-56-4) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry. Ongoing research continues to explore its full potential in treating neurological disorders and cancer. As more studies are conducted and clinical trials are initiated, this compound may pave the way for new therapeutic strategies in these challenging areas.
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